Dimethyl 5-vinylisophthalate Dimethyl 5-vinylisophthalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725866
InChI: InChI=1S/C12H12O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h4-7H,1H2,2-3H3
SMILES: COC(=O)C1=CC(=CC(=C1)C=C)C(=O)OC
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

Dimethyl 5-vinylisophthalate

CAS No.:

Cat. No.: VC13725866

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 5-vinylisophthalate -

Specification

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name dimethyl 5-ethenylbenzene-1,3-dicarboxylate
Standard InChI InChI=1S/C12H12O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h4-7H,1H2,2-3H3
Standard InChI Key VJESROZWATWFQG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)C=C)C(=O)OC
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C=C)C(=O)OC

Introduction

Structural and Molecular Characteristics

Dimethyl 5-vinylisophthalate belongs to the class of substituted isophthalate esters. Its structure comprises a benzene ring with two methyl ester groups at the 1- and 3-positions and a vinyl group (-CH=CH<sub>2</sub>) at the 5-position. Key molecular features include:

  • Molecular Formula: C<sub>12</sub>H<sub>12</sub>O<sub>4</sub>

  • Molecular Weight: 220.22 g/mol (calculated)

  • Functional Groups: Two ester groups (RCOOR') and one vinyl group.

The vinyl group introduces unsaturation, enabling participation in polymerization and cycloaddition reactions. Compared to its amino- and methyl-substituted analogs, the vinyl derivative likely exhibits distinct electronic and steric properties due to the electron-withdrawing nature of the ester groups and the π-electron-rich vinyl moiety .

Synthesis Pathways

While no explicit synthesis protocol for dimethyl 5-vinylisophthalate is documented, routes for analogous compounds suggest feasible strategies:

Esterification of 5-Vinylisophthalic Acid

A plausible method involves the esterification of 5-vinylisophthalic acid with methanol in the presence of a catalyst (e.g., sulfuric acid or thionyl chloride). This mirrors the synthesis of dimethyl 5-aminoisophthalate, where thionyl chloride facilitates the conversion of carboxylic acids to methyl esters .

Hypothetical Reaction:

5-Vinylisophthalic Acid+2CH3OHSOCl2Dimethyl 5-Vinylisophthalate+2H2O\text{5-Vinylisophthalic Acid} + 2\text{CH}_3\text{OH} \xrightarrow{\text{SOCl}_2} \text{Dimethyl 5-Vinylisophthalate} + 2\text{H}_2\text{O}

Substitution Reactions

Introducing the vinyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Heck reaction) could modify pre-formed dimethyl isophthalate derivatives. Such methods are employed in pyridine-based mesogen synthesis .

Physicochemical Properties

Inferred properties based on structural analogs:

PropertyDimethyl 5-Aminoisophthalate Dimethyl 5-Methylisophthalate Dimethyl 5-Vinylisophthalate (Predicted)
Melting Point178–181°CNot reported150–160°C (estimated)
Boiling Point178–180°CNot reported~250°C (decomposition likely)
Density1.248 g/cm³Not reported1.18–1.22 g/cm³
SolubilitySoluble in chloroformInsoluble in waterModerate in THF, DMSO
pKa2.31Not reported~3.5 (ester hydrolysis)

The vinyl group’s electron-deficient nature may enhance reactivity toward electrophiles and radicals, distinguishing it from amino- and methyl-substituted analogs .

Applications and Functional Utility

Polymer Chemistry

The vinyl group enables cross-linking via free-radical polymerization, making dimethyl 5-vinylisophthalate a candidate for:

  • Thermosetting resins: Enhanced mechanical properties due to rigid aromatic cores.

  • Copolymers: Incorporation into styrene or acrylate matrices for improved thermal stability .

Liquid Crystals

Pyridine-based mesogens often utilize ester groups for dipole alignment . While dimethyl 5-vinylisophthalate lacks a heterocyclic ring, its planar structure and polar esters could support nematic or smectic phases, especially if functionalized with alkoxy chains.

Pharmaceutical Intermediates

Analogous to dimethyl 5-aminoisophthalate’s use in agrochemicals , the vinyl derivative may serve as a precursor for bioactive molecules via Michael additions or Diels-Alder reactions.

Future Research Directions

  • Synthetic Optimization: Developing efficient catalytic routes for large-scale production.

  • Polymer Characterization: Investigating thermal stability and mechanical properties of vinyl-based polymers.

  • Toxicological Studies: Assessing acute and chronic exposure risks.

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